Larger Torsion Angle and Bite Angle in Octahydro-BINOL Ti(IV) Complexes vs. BINOL Ti(IV) Complexes
X-ray crystallographic analysis of dimeric Ti(IV) complexes revealed that the torsional angle between the aryl rings of the H₈-BINOLate ligand is 63.2(5)°, compared to 55.7(4)° for the BINOLate ligand. This 7.5° increase in torsional angle results in a ligand bite angle enlargement of just over 2°, which has been correlated with higher enantioselectivity in asymmetric ethylation of benzaldehyde [1].
| Evidence Dimension | Torsional angle between naphthalene rings in Ti(IV) dimeric complexes |
|---|---|
| Target Compound Data | 63.2(5)° (H₈‑BINOLate, derived from octahydro‑1,1′‑binaphthyl scaffold) |
| Comparator Or Baseline | 55.7(4)° (BINOLate, derived from fully aromatic 1,1′‑binaphthyl scaffold) |
| Quantified Difference | +7.5° (13.5% increase); bite angle increases by ~2° |
| Conditions | Single-crystal X-ray diffraction of (meso)-[(ligand)Ti(O-i-Pr)₂]₂ dimers |
Why This Matters
The larger torsional angle directly translates to a wider bite angle in metal complexes, which is a critical parameter for tuning enantioselectivity in asymmetric catalysis.
- [1] Bunlaksananusorn, T.; Polborn, K.; Knochel, P. Solid State Structures and Solution Behavior of Titanium(IV) Octahydrobinaphtholate Complexes. Examination of Nonlinear Behavior in the Asymmetric Addition of Ethyl Groups to Benzaldehyde. Organometallics 2004, 23 (1), 119–127. DOI: 10.1021/om034107h View Source
